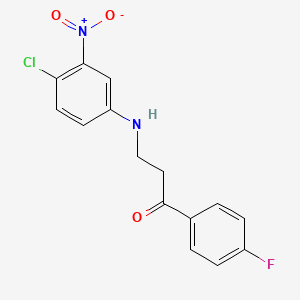
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone (3-CNPF) is a synthetic compound belonging to a family of chemicals known as nitro-aromatics. It is a colorless crystalline solid with a molecular weight of 289.57 g/mol and a melting point of 129°C. 3-CNPF has a wide range of applications in scientific research and development due to its unique properties. It is used as a building block in organic synthesis, as a reagent in various reactions, and as a catalyst in various processes. Additionally, it has been used as a model compound in studies of the mechanism of action of nitro-aromatic compounds.
Scientific Research Applications
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of nitro-aromatic compounds. Additionally, it has been used in studies of the effects of nitro-aromatic compounds on various biochemical and physiological processes. It has also been used in studies of the role of nitro-aromatics in the formation of reactive oxygen species (ROS). Furthermore, 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been used in studies of the effects of nitro-aromatics on the immune system.
Mechanism of Action
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone is a nitro-aromatic compound, and as such, its mechanism of action is similar to that of other nitro-aromatic compounds. It is believed to exert its effects by forming reactive oxygen species (ROS) and by interacting with various cellular components such as proteins, lipids, and nucleic acids. Additionally, it is believed to interact with enzymes and receptors, leading to changes in the activity of various biochemical pathways.
Biochemical and Physiological Effects
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. Additionally, it has been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the muscarinic acetylcholine receptor. Furthermore, it has been shown to modulate the activity of various signal transduction pathways, including the cAMP/PKA and MAPK pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in lab experiments include its ready availability and low cost. Additionally, it is relatively easy to synthesize and is relatively stable in solution. The main limitation of using 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in lab experiments is its potential toxicity. As such, it should be handled with care and appropriate safety measures should be taken when working with it.
Future Directions
The potential applications of 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in scientific research are numerous. It could be used in studies of the effects of nitro-aromatics on various biochemical and physiological processes. Additionally, it could be used in studies of the role of nitro-aromatics in the formation of ROS. Furthermore, it could be used in studies of the effects of nitro-aromatics on the immune system. Additionally, it could be used in studies of the effects of nitro-aromatics on various diseases, such as cancer and cardiovascular diseases. Finally, it could be used in studies of the effects of nitro-aromatics on various drug targets, such as G-protein coupled receptors.
Synthesis Methods
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone can be synthesized through a three-step reaction sequence. The first step involves the reaction of 4-chloro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of an aqueous sodium bicarbonate solution. This results in the formation of 3-(4-chloro-3-nitroanilino)-1-(4-fluorobenzoyl)propan-1-one. The second step involves the reaction of this intermediate with sodium hydroxide in an aqueous solution, which results in the formation of 3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone. The third step involves the recrystallization of the resulting compound from a mixture of ethanol and water.
properties
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-13-6-5-12(9-14(13)19(21)22)18-8-7-15(20)10-1-3-11(17)4-2-10/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKYFBANQXVUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde](/img/structure/B2617464.png)

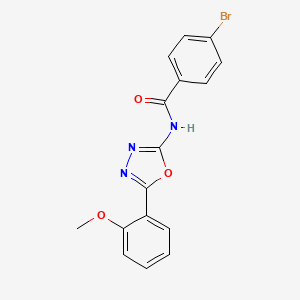

![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)
![4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline](/img/structure/B2617473.png)
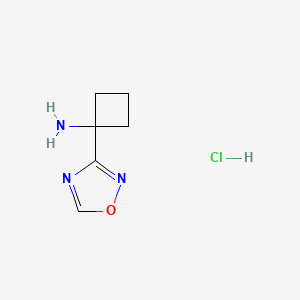
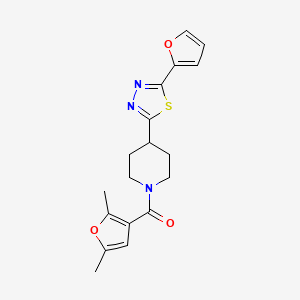
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2617476.png)
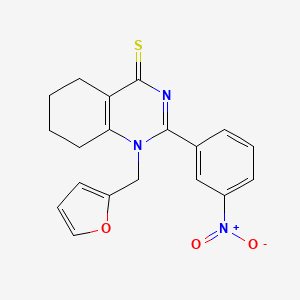
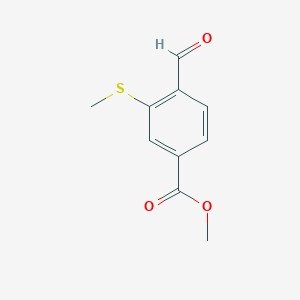
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2617485.png)
![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)
